![molecular formula C19H22N6O3 B2408659 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide CAS No. 848684-39-9](/img/structure/B2408659.png)
2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide
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Overview
Description
The compound “2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide” is a complex and intriguing substance. Its unique structure presents immense potential for scientific research. It is also known as PHTPP .
Molecular Structure Analysis
The empirical formula of this compound is C20H11F6N3O . The molecular weight is 423.31 . The structure of this compound is complex, featuring a purine ring system, which is a key component of many biological molecules .Physical And Chemical Properties Analysis
This compound has a molecular weight of 423.31 . It is a powder in form and its color ranges from yellow to orange . It is soluble in DMSO .Scientific Research Applications
- Etodolac Synthesis : This compound serves as a key intermediate in the synthesis of etodolac, a nonsteroidal anti-inflammatory drug (NSAID). Etodolac is FDA-approved and exhibits anti-inflammatory, analgesic, and antipyretic properties. It inhibits prostaglandin synthesis and is indicated for rheumatoid arthritis and osteoarthritis relief .
- 7-Ethyl Tryptophol : 2-ethyl phenyl hydrazine hydrochloride is crucial for preparing 7-ethyl tryptophol. Tryptophol derivatives, including 7-ethyl tryptophol, are extracted from natural sources and exhibit biological activity .
- Reduction to Hydrazine : The diazonium salt is then reduced with sodium sulfite and concentrated sulfuric acid, yielding 2-ethyl phenyl hydrazine hydrochloride with a remarkable 92% yield .
Pharmaceutical Applications
Chemical Synthesis and Intermediates
Crystallography and Structural Studies
Future Directions
properties
IUPAC Name |
2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-3-12-5-7-13(8-6-12)23-9-4-10-24-15-16(21-18(23)24)22(2)19(28)25(17(15)27)11-14(20)26/h5-8H,3-4,9-11H2,1-2H3,(H2,20,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTPOZLRGRLTNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(9-(4-ethylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide |
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